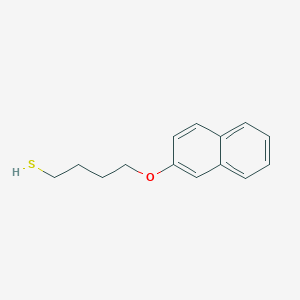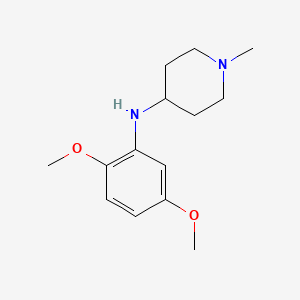![molecular formula C17H16FNOS B5030362 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5030362.png)
3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. FPEA is a small molecule that belongs to the acrylamide family and has a molecular weight of 329.4 g/mol. It has been synthesized using various methods and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide is not fully understood. However, it has been suggested that 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide may exert its biological activities by inhibiting various enzymes and signaling pathways. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been found to reduce the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easy to obtain in large quantities. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been found to exhibit high potency in various biological assays, which makes it a promising candidate for further development. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research. One of the future directions is to investigate the potential of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide as a therapeutic agent for cancer and inflammatory diseases. Another future direction is to explore the structure-activity relationship (SAR) of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide to identify more potent analogs. Additionally, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in vivo.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide is a promising chemical compound that has gained significant attention in scientific research due to its potential biological activities. It has been synthesized using various methods and has shown promising results in various biological assays. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Although the mechanism of action of 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide is not fully understood, it has been suggested that 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide may exert its biological activities by inhibiting various enzymes and signaling pathways. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has several advantages and limitations for lab experiments, and there are several future directions for 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research.
Synthesemethoden
3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-fluorobenzaldehyde and 2-phenylthioethylamine with acryloyl chloride in the presence of a base such as triethylamine. The Michael addition reaction involves the reaction of 4-fluorobenzaldehyde and 2-phenylthioethylamine with acrylonitrile in the presence of a base such as potassium carbonate. The Suzuki-Miyaura coupling reaction involves the reaction of 4-fluorobenzeneboronic acid and 2-phenylthioethylamine with 2-acryloyl chloride in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNOS/c18-15-9-6-14(7-10-15)8-11-17(20)19-12-13-21-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKOSVCQOUYGMJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)

![N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
![6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5030310.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030313.png)



![5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5030339.png)
![N-(3-fluorobenzyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5030344.png)
![N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5030351.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5030352.png)